molecular formula C15H14F3N7O B2388177 N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396879-19-8

N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2388177
CAS No.: 1396879-19-8
M. Wt: 365.32
InChI Key: ATJYYAQWKUDIFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The presence of multiple rings and functional groups in this molecule would likely result in a complex three-dimensional structure. The electron-withdrawing nature of the trifluoromethyl group could influence the electronic distribution in the phenyl ring, potentially affecting its reactivity. The imidazole and tetrazole rings are both aromatic and planar, which could have implications for the molecule’s stability and reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .

Scientific Research Applications

Antitumor Activities

Several studies have explored the antitumor properties of compounds structurally related to "N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide." For instance, the synthesis and chemistry of imidazotetrazines, compounds sharing a similar chemical backbone, have shown curative activity against various leukemia strains, suggesting potential as broad-spectrum antitumor agents. These compounds may act as prodrug modifications, converting into active forms that exhibit antitumor effects through mechanisms such as DNA methylation or alkylating agent release (Stevens et al., 1984).

Synthetic Methodologies

The development of new synthetic routes for antitumor drugs like temozolomide, which shares a similar heterocyclic framework with "this compound," highlights the importance of these compounds in medicinal chemistry. These methodologies aim to improve the efficiency, yield, and applicability of the synthesis processes, making the production of such compounds more feasible for therapeutic use (Wang et al., 1997).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically relevant for drugs or bioactive compounds. Without specific information about this compound’s biological activity, it’s difficult to speculate about its mechanism of action .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical biology, among others .

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N7O/c16-15(17,18)11-2-4-12(5-3-11)25-22-13(21-23-25)14(26)20-6-1-8-24-9-7-19-10-24/h2-5,7,9-10H,1,6,8H2,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJYYAQWKUDIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2N=C(N=N2)C(=O)NCCCN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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